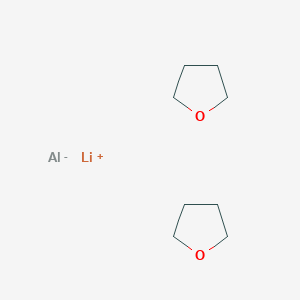

LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

Description

Significance in Contemporary Synthetic Chemistry and Fundamental Research

The complexation of lithium aluminum hydride with tetrahydrofuran (B95107) holds considerable significance in both practical and fundamental chemistry. In synthetic organic chemistry, the use of LiAlH₄ in THF is ubiquitous for the reduction of a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles. byjus.comquora.com The solvent is not merely an inert medium; it actively participates in the reaction by solvating the lithium cation, which in turn influences the reactivity of the aluminohydride anion. researchgate.netresearchgate.net This interaction can lead to enhanced selectivity compared to reductions in other solvents. masterorganicchemistry.com

From a fundamental research perspective, the LiAlH₄-THF system serves as a model for studying the behavior of complex metal hydrides in solution. Spectroscopic and computational studies have been instrumental in elucidating the nature of the solute species, which are predominantly contact ion pairs where THF molecules coordinate to the lithium ion. researchgate.netrsc.orgtdl.org Understanding these solvation phenomena is crucial for controlling reaction outcomes and for designing new, more efficient reducing agents.

Evolution of Research Focus on Solvated Lithium Aluminum Hydride Species

Following the discovery of LiAlH₄, initial research primarily focused on its broad applicability as a powerful reducing agent. acs.orgacs.org The early studies established its exceptional ability to reduce a variety of polar multiple bonds. quora.com However, as the field of physical organic chemistry matured, and with the advent of more sophisticated analytical techniques, the research focus began to shift towards understanding the role of the solvent in these reactions.

The 1950s and 1960s saw initial investigations into the solubility and stability of LiAlH₄ in different ethereal solvents, with THF being recognized for its ability to form more stable solutions compared to diethyl ether. wikipedia.org This observation spurred more detailed studies into the nature of the LiAlH₄-THF interaction. The development of advanced spectroscopic methods, such as multinuclear NMR spectroscopy, and the rise of computational chemistry in the latter half of the 20th century and into the 21st century, have enabled a more detailed structural and energetic characterization of the solvated species. researchgate.netresearchgate.net More recently, research has also been driven by the potential of LiAlH₄-THF adducts in the context of hydrogen storage, where the formation of these complexes can influence the thermodynamics and kinetics of hydrogen release and uptake. technologypublisher.comresearchgate.net

Overview of Key Academic Research Domains Related to Tetrahydrofuran Adducts

The study of lithium aluminum hydride-tetrahydrofuran complexes spans several key research domains:

Structural and Spectroscopic Characterization: A significant body of research is dedicated to determining the precise structure of LiAlH₄-THF adducts in both the solid state and in solution. Techniques such as X-ray crystallography, neutron diffraction, and various forms of spectroscopy (IR, Raman, NMR) are employed to probe the coordination environment of the lithium and aluminum centers. researchgate.netrsc.orgmaterialsproject.org Computational studies, particularly those using density functional theory (DFT), have become invaluable for predicting the structures and energies of different solvated species, such as LiAlH₄·2THF, LiAlH₄·3THF, and LiAlH₄·4THF. researchgate.nettdl.org

Thermodynamic and Kinetic Studies: Another critical area of research involves the thermodynamic and kinetic aspects of LiAlH₄-THF complex formation and their reactions. This includes measuring the enthalpy and entropy of formation of the adducts and investigating how solvation affects the activation barriers of reduction reactions. researchgate.net For instance, the formation of the LiAlH₄·4THF adduct has been shown to be a key factor in the regeneration of LiAlH₄ from its decomposition products. technologypublisher.com

Applications in Organic Synthesis: Research continues to explore new applications and refine existing methodologies for using LiAlH₄-THF in organic synthesis. This includes the development of stereoselective reduction methods and the use of these complexes in the total synthesis of complex natural products. masterorganicchemistry.comresearchgate.net The defined nature of commercially available LiAlH₄-THF solutions, often specified as a 1.0 M solution of the bis(tetrahydrofuran) complex in toluene (B28343), provides consistency for these synthetic applications. sigmaaldrich.com

Hydrogen Storage: The ability of THF to form stable adducts with LiAlH₄ has opened up new avenues for research in the field of hydrogen storage. The formation of these complexes can lower the energy barriers for both hydrogen release and uptake, making the reversible storage of hydrogen in LiAlH₄ a more feasible prospect. technologypublisher.comresearchgate.netresearchgate.net

Data on Lithium Aluminum Hydride and its Tetrahydrofuran Complexes

The following tables summarize some of the key physical and structural properties of lithium aluminum hydride and its bis(tetrahydrofuran) complex.

Table 1: Physical Properties

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Lithium Aluminum Hydride | 16853-85-3 | LiAlH₄ | 37.95 | White to gray solid |

| Lithium Aluminum Hydride bis(Tetrahydrofuran) | 123439-81-6 | C₈H₂₀AlLiO₂ | 182.17 | Typically supplied as a solution |

Data sourced from wikipedia.orgsigmaaldrich.com

Table 2: Structural and Spectroscopic Data of LiAlH₄ in THF

| Parameter | Value/Observation | Reference |

| Dominant Species in THF Solution | Contact ion pairs with three THF molecules coordinating the lithium ion. | researchgate.netrsc.orgtdl.org |

| Li-Al Distance in LiAlH₄·3THF | Approximately 3.0 Å | researchgate.net |

| Coordination Geometry of Al in AlH₄⁻ | Tetrahedral | materialsproject.org |

| Coordination Geometry of Li⁺ in solid LiAlH₄ | Bipyramidal (surrounded by five AlH₄⁻ tetrahedra) | materialsproject.org |

| 27Al NMR of LiAlH₄ in THF-d8 | A quintet is observed due to coupling with four equivalent hydrogens. |

Table 3: Thermodynamic Data

| Process | Enthalpy Change (ΔH) | Gibbs Free Energy Change (ΔG) | Reference |

| Decomposition of LiAlH₄(l) to Li₃AlH₆(s) + Al(s) + H₂(g) | 3.46 kJ/mol | -27.68 kJ/mol | pageplace.de |

| Formation of LiAlH₄·4THF in THF | - | Key role in rehydrogenation | technologypublisher.com |

Structure

3D Structure of Parent

Properties

CAS No. |

123439-81-6 |

|---|---|

Molecular Formula |

C8H20AlLiO2 |

Molecular Weight |

182.2 g/mol |

IUPAC Name |

lithium;alumanuide;oxolane |

InChI |

InChI=1S/2C4H8O.Al.Li.4H/c2*1-2-4-5-3-1;;;;;;/h2*1-4H2;;;;;;/q;;-1;+1;;;; |

InChI Key |

VVFCZWUYZWVYGI-UHFFFAOYSA-N |

SMILES |

[Li+].C1CCOC1.C1CCOC1.[Al-] |

Canonical SMILES |

[Li+].C1CCOC1.C1CCOC1.[AlH4-] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Lithium Aluminum Hydride Tetrahydrofuran Complexes

Direct Hydrogenation Routes for Complex Formation

The direct synthesis of the LiAlH₄-THF complex from lithium hydride (LiH) and aluminum (Al) in the presence of hydrogen gas represents an atom-economical and potentially low-cost manufacturing route. This process, however, is thermodynamically challenging in the solid state and requires the use of a solvent medium like THF to become feasible under moderate conditions. bnl.govwikipedia.org The formation in THF is energetically favorable because the strong heat of solvation of the LiAlH₄·nTHF adduct provides the necessary thermodynamic driving force that is absent in the direct solid-state reaction. energy.gov

The direct hydrogenation of LiH and Al in THF is significantly enhanced by the presence of catalysts, with titanium-based precursors being particularly effective. nih.gov Research has shown that catalysts are essential for dissociating molecular hydrogen (H₂) and facilitating the formation of Al-H bonds. nih.govtdl.org

Spectroscopic and computational studies have investigated the efficacy of different titanium precursors, such as titanium(III) chloride (TiCl₃) and titanium butoxide (Ti(C₄H₉O)₄), in promoting the reaction. nih.govtdl.orgrsc.org Both were found to be effective catalysts, though TiCl₃ demonstrated greater effectiveness in initial cycles. tdl.orgrsc.org The kinetic enhancement was most significant at a low catalyst concentration of approximately 0.15 mol%. nih.govtdl.org While a small amount of titanium is crucial for the reaction, it has been observed that excess titanium on the aluminum surface (>0.1 ML) can actually impede the formation of the desired Al-H species. nih.govtdl.org The direct synthesis from LiH and Al powders in the presence of TiCl₃ and dimethyl ether has also been achieved, with yields of LiAlH₄ exceeding 95% at optimal Ti/Al molar ratios of 0.05 and 0.2%. nih.gov In the complete absence of a TiCl₃ catalyst, the formation of LiAlH₄ does not occur under these conditions. nih.gov

| Catalyst Precursor | Typical Form | Effective Concentration | Key Research Finding |

|---|---|---|---|

| Titanium(III) Chloride (TiCl₃) | Solid | ~0.15 - 0.5 mol% | Highly effective, especially in initial reaction cycles, for enhancing hydrogenation kinetics. tdl.orgrsc.org |

| Titanium Butoxide (Ti(C₄H₉O)₄) | Liquid | Not specified | Effective at facilitating hydrogenation, though less effective than TiCl₃ in early cycles. tdl.orgrsc.org |

The mechanism of LiAlH₄ formation in THF involves the complex interplay between the solid reactants (LiH, Al), gaseous hydrogen, and the solvent. Computational and spectroscopic analyses have revealed that THF plays a crucial role beyond merely acting as a solvent. tdl.orgresearchgate.net It actively participates in the reaction by forming solvated adducts with the reactants and products. tdl.orgresearchgate.net

LiH·THF(s) + AlH₃·THF(s) + THF(liq) → LiAlH₄·3THF(s) tdl.org

This pathway has a significantly lower energy barrier compared to the direct solid-state reaction, which would require kilobars of H₂ pressure. bnl.gov In contrast, the direct hydrogenation in THF can proceed at pressures around 1 bar at room temperature. bnl.govenergy.gov The strong solvation energy provided by THF makes the formation of the solvated LiAlH₄ complex stable, whereas the pure crystalline form is metastable at ambient conditions. bnl.govenergy.gov

Nanosynthesis Approaches for Controlled Formation of LiAlH₄ Nanoparticles in Tetrahydrofuran (B95107)

Nanosynthesis provides a bottom-up approach to producing LiAlH₄ nanoparticles, which can exhibit significantly altered chemical and physical properties compared to the bulk material. mdpi.com These methods often utilize a solvent-based approach to control particle size and morphology.

A common method for preparing LiAlH₄ nanoparticles is through solvent evaporation. mdpi.commdpi.com In this technique, a solution of the material's precursor is rapidly evaporated under high vacuum. mdpi.com This process leads to a supersaturated solution, causing the rapid nucleation of the solute. mdpi.com To control the growth of these nuclei and prevent agglomeration, stabilizing agents or surfactants are introduced into the solution. mdpi.commdpi.com

For hydride materials like LiAlH₄, which are highly reactive with water, the synthesis must be conducted in a non-aqueous environment. mdpi.com While THF is a common solvent for LiAlH₄, it forms a strong adduct that is difficult to dry completely. mdpi.com Therefore, diethyl ether is often used for the synthesis of LiAlH₄ nanoparticles, whereas THF is suitable for producing sodium aluminum hydride (NaAlH₄) nanoparticles. mdpi.com The process involves dissolving the alanate in the appropriate solvent, adding a desired concentration of a surfactant, and then removing the solvent under vacuum. mdpi.com The choice and concentration of the surfactant are critical for controlling the final particle size.

| Surfactant Type | Example | Effect on LiAlH₄ Particle Size |

|---|---|---|

| Alkylamine | Hexylamine (HXA) | Average particle size of 394 nm. mdpi.com |

| Alkylamine | Octadecylamine (ODA) | Average particle size of 53 nm. mdpi.com |

| Alkylthiol | 1-Dodecanethiol | Produces spherical nanoparticles from 2 to 16 nm. mdpi.com |

Data based on solvent evaporation synthesis. Longer alkyl chains in surfactants generally lead to smaller nanoparticles due to increased steric hindrance. mdpi.com

Reducing the particle size of LiAlH₄ to the nanoscale has a profound impact on its reactivity, particularly its hydrogen storage properties. mdpi.com Nanosizing can shorten hydrogen diffusion paths and increase surface area, but the primary effect is a significant alteration of the material's thermodynamics and decomposition pathways. mdpi.comresearchgate.net

A dramatic example is seen when nanosized LiAlH₄, prepared via solvent evaporation, is coated with a titanium catalyst. mdpi.com Bulk LiAlH₄ typically decomposes in multiple endothermic and exothermic steps at temperatures between 150°C and 400°C. mdpi.com However, Ti-coated LiAlH₄ nanoparticles have been shown to decompose in a single, sharp exothermic event at a much lower temperature of 120°C, with an instantaneous release of hydrogen. mdpi.comresearchgate.net This suggests a significant thermodynamic alteration induced by the synergistic effects of the Ti catalytic coating and the nanosizing of LiAlH₄. mdpi.comresearchgate.net The decomposition path is effectively changed to a direct, one-step release:

LiAlH₄ → Al + LiH + 3/2H₂ mdpi.comresearchgate.net

This altered reactivity demonstrates that the hydrogen storage properties of LiAlH₄ are size-dependent, opening new avenues for modifying the properties of complex hydrides. mdpi.com Similarly, the addition of other nanosized catalysts, like CoTiO₃ or LaCoO₃, to LiAlH₄ has been shown to significantly lower the activation energy and decomposition temperature for hydrogen release. mdpi.comnih.gov

Regeneration Methodologies for Lithium Aluminum Hydride Solvates

One of the major challenges for using LiAlH₄ in applications like hydrogen storage is the difficulty of regenerating it from its dehydrogenated products, LiH and Al. Direct hydrogenation requires extreme pressures. bnl.gov A more feasible, low-energy route involves a two-step process where the LiAlH₄-THF solvate is formed as a stable intermediate, which is then desolvated to yield pure, crystalline LiAlH₄. bnl.govresearchgate.netscilit.com

This regeneration process involves the hydrogenation of a slurry containing LiH and Ti-catalyzed Al in THF at low pressures (approaching 1 bar) and room temperature. bnl.govscilit.com This reaction is reversible and forms the stable adduct LiAlH₄·4THF. bnl.govresearchgate.net The thermodynamics of this reversible reaction were found to have a small, slightly negative Gibbs free energy (ΔG = -1.1 kJ/mol H₂), indicating an equilibrium hydrogen pressure just under 1 bar at 300 K. bnl.govscilit.com

LiH + Al + 3/2 H₂ ↔ LiAlH₄ (in THF) bnl.gov

Once the LiAlH₄·4THF adduct is formed, the crystalline LiAlH₄ can be recovered through a subsequent desolvation step. bnl.govscilit.com This is achieved under mild conditions, such as heating at 333 K (60°C) for 3-5 hours under vacuum, to remove the THF molecules. bnl.gov This physiochemical pathway, which leverages the formation of the THF adduct to circumvent the high-pressure requirements of direct solid-state synthesis, is a critical strategy for the cyclic use of lithium aluminum hydride. nih.govresearchgate.net

Low-Energy Regeneration of Solvated LiAlH4 from Decomposition Products

The regeneration of lithium aluminum hydride from its decomposition products, lithium hydride (LiH) and aluminum (Al), presents a significant challenge due to the high stability of the products. However, research has demonstrated a viable low-energy pathway to reform the active hydride by utilizing tetrahydrofuran (THF) as a solvent. This method facilitates the formation of a solvated LiAlH4-THF adduct under mild conditions.

A key strategy involves the direct hydrogenation of a slurry containing lithium hydride and titanium-catalyzed aluminum in THF. bnl.gov This process leads to the formation of the LiAlH4·4THF adduct. bnl.gov The reaction is reversible and possesses a small, slightly negative free energy (ΔG) of -1.1 kJ/mol H2, which allows for an equilibrium hydrogen pressure of just under 1 bar at room temperature (300 K). bnl.gov This low-pressure, low-temperature approach is significantly more energy-efficient compared to methods requiring high-pressure and high-energy ball milling. bnl.gov The regeneration is effectively a two-step procedure: the initial hydrogenation in the solvent to form the stable intermediate adduct, followed by a desolvation step to recover the crystalline hydride. bnl.gov

The use of a titanium catalyst is crucial for this process. bnl.gov The catalyzed aluminum, denoted as Al*, is typically prepared by synthesizing aluminum hydride (AlH3) from LiAlH4 and aluminum chloride (AlCl3) in an ethereal solution, followed by the addition of a titanium trichloride (B1173362) (TiCl3) catalyst. bnl.gov The subsequent decomposition of the catalyzed AlH3 yields a highly active form of aluminum for the hydrogenation reaction. bnl.gov

Desolvation Processes to Recover Crystalline LiAlH4 from THF Adducts

Once the solvated lithium aluminum hydride-tetrahydrofuran adduct (LiAlH4·4THF) is formed, the next critical step is the removal of the THF solvent to yield pure, crystalline LiAlH4. bnl.gov This desolvation must be conducted under conditions that are mild enough to prevent the decomposition of the thermally sensitive hydride. bnl.gov

A successful, low-temperature desolvation procedure has been established. bnl.gov The process begins with the filtration of the LiAlH4/THF solution to remove any unreacted starting materials, such as residual LiH or Al*. bnl.gov Following filtration, the excess THF is removed from the solution by drying it in a flask under vacuum at room temperature. bnl.gov

The remaining material is the LiAlH4/THF solvate, which is then transferred to a rotary furnace for the final desolvation step. bnl.gov The solvate is heated to a mild temperature of 333 K (60 °C) for approximately 3 to 5 hours under vacuum. bnl.gov This carefully controlled heating breaks the coordination bonds between the LiAlH4 and the THF molecules, driving off the solvent and leaving behind crystalline LiAlH4. bnl.gov The success of this two-step regeneration and desolvation process demonstrates a practical method for recycling LiAlH4, which is particularly relevant for applications like hydrogen storage. bnl.gov

Table 1: Desolvation Parameters for LiAlH4·4THF Adduct

| Parameter | Value | Unit |

| Initial Step | Removal of excess THF | - |

| Initial Condition | Vacuum at Room Temperature | - |

| Final Desolvation Temperature | 333 | K |

| Duration | 3 - 5 | hours |

| Equipment | Rotary Furnace | - |

| Final Product | Crystalline LiAlH4 | - |

Crystallization and Isolation of Specific LiAlH4-Tetrahydrofuran Solvates

The interaction between lithium aluminum hydride and tetrahydrofuran can lead to the formation of specific, well-defined solvates that can be isolated from solution. The most prominently discussed adduct is the tetrasolvate, LiAlH4·4THF. bnl.gov

The formation of this complex occurs when LiAlH4 is synthesized or regenerated in a THF slurry. For instance, the low-energy hydrogenation of LiH and Ti-catalyzed Al in THF directly yields the LiAlH4·4THF adduct. bnl.gov The isolation of the solvated complex from the reaction mixture typically involves filtration to separate it from any solid impurities. bnl.gov

The preparation of a LiAlH4-THF solution for various applications often begins with dissolving powdered lithium aluminum hydride in anhydrous THF. google.com This process is usually conducted in an ice-water bath to manage the heat of solution. google.com After stirring, any insoluble materials are removed by filtration, resulting in a clear solution of the LiAlH4-THF complex. google.com The concentration of the resulting solution can be adjusted to meet specific requirements. google.com For example, adding 40g of LiAlH4 powder to 1000ml of anhydrous THF can produce a 1mol/L solution after filtration. google.com

Furthermore, nanoscale LiAlH4 particles can be synthesized using a THF solution of the hydride. mdpi.com This bottom-up approach involves using a stabilizer, such as 1-dodecanethiol, in a 2.0 M LiAlH4 solution in THF. mdpi.com Evaporation of the solvent under controlled conditions leads to the formation of nanostructured LiAlH4. mdpi.com

Structural Elucidation and Solvation Chemistry of Lithium Aluminum Hydride in Tetrahydrofuran

Coordination Environment of Lithium and Aluminum Centers in THF Solution

In tetrahydrofuran (B95107), the lithium aluminum hydride complex exists as an intricate equilibrium of solvated species. The coordination environment is characterized by the interaction of the solvent's oxygen atoms with the metallic centers of LiAlH₄. Computational and spectroscopic studies have determined that the dominant species in a LiAlH₄/THF solution are contact ion pairs where THF molecules primarily coordinate to the lithium cation. researchgate.netsemanticscholar.org

Characterization and Dynamics of Contact Ion Pairs

The predominant form of lithium aluminum hydride in THF at room temperature is the contact ion pair (CIP). researchgate.nettdl.org In these arrangements, the Li⁺ cation and the [AlH₄]⁻ anion are in direct contact, surrounded by a shell of solvent molecules. Theoretical and experimental studies have provided detailed insights into the structure of these pairs. acs.org

Hybrid quantum-classical simulations indicate that the free-energy profile for the dissociation of LiAlH₄ in solution has a single minimum, which corresponds to a contact ion pair with a Li-Al separation distance of approximately 3.0 Å. acs.org Computational models have further refined this understanding, identifying two stable minima for contact ion pairs with different solvation numbers. One configuration involves a single THF molecule coordinating with the complex, resulting in a Li-Al distance of 2.78 Å. tdl.org A more stable configuration involves three THF molecules coordinating to the lithium center, which increases the Li-Al distance to 3.42 Å. tdl.org The configuration with one THF molecule is only marginally less stable (by 0.49 kcal/mol) than the three-THF adduct, indicating that both are significant species in solution. tdl.org These findings underscore that LiAlH₄ is fundamentally associated in ethereal solutions, primarily forming these intimate ion pairs. acs.org

| Coordinating THF Molecules | Li-Al Distance (Å) | Relative Free Energy (kcal/mol) | Ion Pair Type |

|---|---|---|---|

| 1 | 2.78 | +0.49 | Contact Ion Pair |

| 3 | 3.42 | 0 (Reference) | Contact Ion Pair |

Investigation of Solvent-Separated Ion Pairs and Dissociation Equilibria

While contact ion pairs are the dominant species, solvent-separated ion pairs (SSIPs) also exist in equilibrium. In a solvent-separated pair, one or more solvent molecules interpose between the cation and the anion. For LiAlH₄ in THF, the formation of SSIPs is associated with an increased number of coordinating solvent molecules. tdl.org

Specifically, a LiAlH₄ complex can coordinate with four THF molecules to form a solvent-separated ion pair. tdl.org This structure is characterized by a significantly larger Li-Al distance of 5.71 Å. tdl.org However, this SSIP is energetically less favorable than the three-coordinate contact ion pair by approximately 6.8 kcal/mol. tdl.org

The equilibrium between associated and dissociated species is crucial for understanding the compound's reactivity. The dissociation constant (Kd) for LiAlH₄ in THF has been experimentally estimated to be 0.021 ± 0.002, with computational models predicting a value of 0.001 in a similar ethereal solvent. acs.org These low values confirm that the equilibrium lies heavily in favor of the associated contact ion pairs, with only a small fraction of dissociated or solvent-separated ions present. acs.org

Identification and Stability of Specific Stoichiometric THF Adducts (e.g., LiAlH₄·3THF, LiAlH₄·4THF)

Specific stoichiometric adducts of LiAlH₄ with THF have been identified and characterized. The most stable species at room temperature is the contact ion pair where the lithium ion is coordinated with three THF molecules (LiAlH₄·3THF). researchgate.nettdl.org This three-coordinated configuration represents a minimum in the free-energy profile for the dissociation process of LiAlH₄. tdl.org

The LiAlH₄·4THF adduct is identified as a solvent-separated ion pair. tdl.org While less stable in solution under standard conditions, this four-coordinate adduct plays a critical role in the reversible hydrogenation of LiAlH₄ decomposition products. nih.govbnl.gov The formation of the LiAlH₄·4THF adduct from Li₃AlH₆, LiH, and Al is thermodynamically favorable and allows for the regeneration of LiAlH₄ under mild conditions. nih.govbnl.gov The enthalpy change associated with the formation of this adduct is a key driver for this process. nih.gov

| Adduct | Description | Relative Free Energy (kcal/mol) | Li-Al Distance (Å) |

|---|---|---|---|

| LiAlH₄·3THF | Contact Ion Pair (Dominant) | 0 | 3.42 |

| LiAlH₄·4THF | Solvent-Separated Ion Pair | +6.8 | 5.71 |

Influence of Tetrahydrofuran on Complex Stability and Solution Behavior

Tetrahydrofuran significantly enhances the stability of lithium aluminum hydride compared to its crystalline, solvent-free state. bnl.gov While solid LiAlH₄ is metastable, the THF-solvated phase is stable. bnl.gov This stabilization is substantial, with an estimated difference in free energy of approximately 35 kJ/mol between solvent-free LiAlH₄ and the LiAlH₄·4THF adduct. bnl.gov Consequently, THF is often the preferred solvent over others like diethyl ether, even though the solubility might be lower, because of the increased stability it imparts to the hydride. wikipedia.org

The solvent's influence extends to the fundamental structure of the complex. The polarization effect of THF leads to an elongation of the Li-Al bond distance compared to the gas phase, facilitating charge separation and stabilizing the ionic components. tdl.org This solvation is crucial for the regeneration of LiAlH₄ from its decomposition products. Direct hydrogenation in THF can proceed at near-ambient pressure (~1 bar), whereas the solid-state reaction requires pressures in the kilobar range. bnl.gov However, the strong coordination can also lead to unusual reactivity; under certain conditions, such as heating while confined within a porous carbon matrix, coordinated THF molecules can oxidize the LiAlH₄. researchgate.net

Mechanistic Investigations of Reactions Mediated by Lithium Aluminum Hydride Tetrahydrofuran Complexes

Fundamental Hydride Transfer Mechanisms

The core of a LiAlH₄ reduction is the transfer of a hydride ion (H⁻) from the aluminate complex to an electrophilic center, typically a carbonyl carbon. adichemistry.com This process is not a simple, isolated event but is influenced by several concurrent phenomena, including the possibility of electron transfer events, the dynamic formation of bridged intermediates, and the crucial role of the lithium counterion.

While many LiAlH₄ reductions are considered to proceed via a two-electron, nucleophilic attack pathway, there is substantial evidence that a single electron transfer (SET) mechanism can operate for certain substrates. acs.orgwikipedia.org The SET pathway involves the transfer of a single electron from the aluminate complex to the substrate, forming a radical anion intermediate.

This mechanism is particularly prevalent in the reduction of specific types of organic compounds:

Organic Halides: Convincing evidence for SET has been found in the reactions of unhindered, saturated primary alkyl iodides with LiAlH₄. For instance, the reaction of 1-iodooctane (B127717) with lithium aluminum deuteride (B1239839) (LAD) results in significant incorporation of protium, which points to the formation of radical intermediates that can abstract hydrogen from the solvent or other sources. acs.orgacs.org

Diaryl Ketones and Alkenes: Substrates like diaryl ketones, diarylalkenes, and anthracene (B1667546) are also known to be reduced by LiAlH₄ via single-electron transfer pathways. wikipedia.org

The reaction vessel's surface and the concentration of reagents can also influence the prevalence of the SET pathway. acs.org Studies have shown that byproducts of the initial reduction, such as aluminum deuteride (AlD₃) formed during the reaction of LAD with alkyl halides, can promote radical formation even more effectively than the parent LAH. acs.org

The transfer of the hydride from the aluminum to the carbon of a carbonyl group proceeds through a highly organized transition state. Computational studies reveal that this process involves the formation of transient, bridged structures. acs.orgic.ac.uknih.gov

In the reduction of a carbonyl compound, the reaction is initiated by the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. adichemistry.com As the hydride approaches the carbon, a transient Al-H-C bond begins to form. Simultaneously, the carbonyl oxygen coordinates to the Lewis acidic aluminum center or the associated lithium cation. This coordination polarizes the carbonyl group, making the carbon even more electrophilic and facilitating the hydride transfer. adichemistry.comstackexchange.com

A computational model of the reduction of cinnamaldehyde (B126680) solvated by ether molecules illustrates this complexity. The reactant complex itself shows two of the Al-H bonds forming bridges to the lithium cation, which becomes five-coordinated. ic.ac.uk The transition state for the hydride attack involves the concerted breaking of the Al-H bond and the formation of the new C-H bond, passing through a geometrically constrained arrangement involving the aluminum, the transferring hydrogen, and the target carbon. acs.orgic.ac.uk Following the initial hydride transfer, an alkoxytrihydroaluminate species is formed, which can then proceed to reduce subsequent substrate molecules. adichemistry.com

This coordination has several key effects:

Activation of the Carbonyl Group: By drawing electron density away from the oxygen, the Li⁺ ion makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride. stackexchange.commasterorganicchemistry.com

Stabilization of the Transition State: The cation helps to stabilize the developing negative charge on the oxygen atom in the transition state, lowering the activation energy of the reaction.

Directing Stereoselectivity: The lithium ion's coordination can provide a steric and electronic bias, influencing the direction from which the hydride attacks and thus controlling the stereochemical outcome of the reduction. datapdf.com

The importance of the lithium ion is highlighted by the dramatic loss of reactivity when it is sequestered by a crown ether like 12-crown-4 (B1663920) or replaced by other alkali metals such as sodium (Na⁺) or potassium (K⁺). stackexchange.com This demonstrates that a cooperative, heterobimetallic mechanism between lithium and aluminum is crucial for the high reactivity of LiAlH₄. stackexchange.com The structure of lithium halides in THF reveals that lithium ions exist in solution as a dynamic ensemble of aggregates coordinated by solvent molecules, providing insight into the complex environment surrounding the active reagent. rsc.org

Stereoselective and Chemoselective Reduction Mechanisms

The ability of LiAlH₄-THF complexes to selectively reduce one functional group in the presence of others (chemoselectivity) and to control the three-dimensional arrangement of atoms in the product (stereoselectivity) is of paramount importance in synthesis. These selectivities are governed by the fine details of the transition states and the influence of the solvent environment.

The stereochemical outcome of a LiAlH₄ reduction is determined by the relative energies of the possible transition states. Theoretical and computational analyses of these transition states have provided significant insights. acs.orgnih.gov

For the reduction of cyclic ketones, such as cyclohexanone (B45756) derivatives, two primary trajectories for hydride attack are possible: axial and equatorial.

Axial Attack: The hydride approaches from a direction parallel to the axis of the ring, leading to an equatorial alcohol.

Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.

Ab initio and density functional theory (DFT) calculations have shown that for many simple cyclic ketones, the transition state corresponding to axial attack is lower in energy, which is in agreement with experimental observations that the equatorial alcohol is the major product. acs.orgnih.gov Analysis of these transition states suggests that electronic effects are often more dominant than torsional strain in determining the preferred pathway. nih.gov The geometries of the transition states are often found to be "reactant-like," meaning they resemble the starting materials more than the products. acs.org

The table below summarizes the calculated relative energies for different transition states in the LiAlH₄ reduction of cyclohexanone, illustrating the preference for axial attack.

| Attack Trajectory | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| Axial Attack | Lower Energy | Equatorial Alcohol |

| Equatorial Attack | Higher Energy | Axial Alcohol |

| This table is a generalized representation based on findings from theoretical studies. acs.orgnih.gov |

The choice of solvent is critical, as its properties can significantly influence reaction rates and mechanisms. numberanalytics.comwikipedia.org Tetrahydrofuran (B95107) (THF) is a common and often preferred solvent for LiAlH₄ reductions. byjus.comcommonorganicchemistry.com Its polarity and ability to solvate cations play a key role in modulating the reactivity and selectivity of the hydride reagent.

The polarity of the solvent can affect the reaction in several ways:

Stabilization of Charged Species: Polar solvents like THF can stabilize charged intermediates and transition states, which can accelerate reactions that involve the development of charge. numberanalytics.com

Solvation of the Counterion: THF is a better solvating agent for the Li⁺ cation than less polar ethers like diethyl ether. datapdf.com This stronger solvation can "insulate" the lithium ion, reducing its ability to coordinate tightly with the carbonyl substrate. This can, in turn, affect the stereochemical outcome. For example, the directing effect of the lithium ion in certain stereoselective reductions is diminished in THF compared to diethyl ether because the alkoxide oxygen cannot compete as effectively for the more strongly solvated lithium ion. datapdf.com

Reagent Solubility and Stability: THF is a preferred solvent despite LiAlH₄ having a lower solubility in it compared to diethyl ether, in part because solutions in THF are more stable against decomposition. byjus.com The solubility of the reagent and byproducts can affect the reaction kinetics. researchgate.net

The interaction between the solvent and the reacting complex is a delicate balance. While THF's polarity can stabilize transition states, its strong coordination to the lithium ion can also temper the Lewis acidity that is crucial for activating the substrate, leading to different selectivity profiles compared to reactions in less polar media. datapdf.comkit.edu

Chelation-Controlled vs. Non-Chelation-Controlled Mechanisms

The stereochemical outcome of reductions of chiral ketones and other carbonyl compounds by the LiAlH₄-THF complex can often be rationalized by considering two opposing mechanistic models: chelation control and non-chelation control. The operative pathway is highly dependent on the substrate's structure, particularly the presence of a Lewis basic atom near the reacting carbonyl center.

In a chelation-controlled mechanism , a Lewis basic group (such as a hydroxyl or alkoxy group) on the substrate at the α- or β-position to the carbonyl group coordinates to the lithium cation (Li⁺) of the LiAlH₄-THF complex. This coordination, along with the interaction between the carbonyl oxygen and the aluminum center, forms a rigid, cyclic intermediate. numberanalytics.commasterorganicchemistry.com This chelate structure locks the conformation of the substrate, and the hydride is delivered from the less sterically hindered face of the carbonyl. numberanalytics.com This model, often referred to as the Cram-chelate model, typically requires a small, non-bulky protecting group on the heteroatom to allow for the formation of the chelate ring. masterorganicchemistry.com

Conversely, a non-chelation-controlled mechanism is observed when a chelating group is absent, or when it is sterically encumbered by a bulky protecting group (e.g., a silyl (B83357) group), which prevents its coordination with the metal center. masterorganicchemistry.comucalgary.ca In these cases, the stereoselectivity is generally predicted by the Felkin-Anh model. quora.com This model posits that the largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The hydride then attacks the carbonyl carbon along a trajectory, known as the Bürgi-Dunitz angle, that avoids the medium and large-sized groups, preferentially passing over the smallest substituent. quora.com

The choice of protecting group for a nearby hydroxyl function can therefore dictate the mechanistic pathway and, consequently, the stereochemistry of the resulting alcohol product.

| Mechanism Type | Substrate Requirement | Key Intermediate | Stereochemical Model | Typical Product |

|---|---|---|---|---|

| Chelation-Controlled | Lewis basic group (e.g., -OR, -OH) at α or β position with a small protecting group (e.g., -OCH₂Ph) | Rigid cyclic metal chelate | Cram-Chelate | "Anti-Felkin" or "Cram-Chelate" diastereomer |

| Non-Chelation-Controlled | Absence of a chelating group or presence of a bulky, non-coordinating protecting group (e.g., -OSi(t-Bu)Ph₂) | Open-chain transition state | Felkin-Anh | "Felkin-Anh" diastereomer |

Kinetic and Thermodynamic Studies of LiAlH₄-THF Mediated Reactions

The efficiency and selectivity of reductions involving the LiAlH₄-THF complex are deeply rooted in the kinetic and thermodynamic parameters of the reaction. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions.

Elucidation of Rate-Determining Steps

The mechanism of reduction by LiAlH₄-THF is a multi-step process, and the rate-determining step (RDS) varies depending on the nature of the functional group being reduced.

Aldehydes and Ketones: For the reduction of simple aldehydes and ketones, the initial nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon is generally considered the slow, rate-determining step. ucalgary.cayoutube.com This is followed by a rapid acid-base workup to protonate the resulting alkoxide intermediate. ucalgary.ca

Carboxylic Acids: The reduction of carboxylic acids begins with a very rapid acid-base reaction between the acidic proton of the carboxyl group and the basic hydride, producing hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com The subsequent reduction of this electron-rich and less reactive carboxylate intermediate is more difficult and requires the full reactivity of LiAlH₄. The nucleophilic attack of a hydride on the carboxylate carbon is the slow, rate-determining step in the conversion to the alcohol. acs.org

Activation Energy Studies

While specific numerical values for the activation energies of LiAlH₄-THF reductions are not extensively documented in readily available literature, the relative rates of reduction for different functional groups provide insight into the comparative activation barriers. The general reactivity trend (aldehydes > ketones > esters > carboxylic acids) suggests a corresponding increase in the activation energy for the rate-determining step.

Several factors influence the activation energy:

Steric Hindrance: Increased steric bulk around the carbonyl group hinders the approach of the nucleophilic hydride, leading to a higher activation barrier and a slower reaction rate. numberanalytics.com

Electronic Effects: The electrophilicity of the carbonyl carbon is a key factor. Electron-donating groups attached to the carbonyl decrease its reactivity (raise the activation energy), while electron-withdrawing groups increase it (lower the activation energy). This explains why esters, with their resonance-donating alkoxy group, are less reactive than ketones.

Solvent Effects: The THF solvent plays a crucial role by solvating the lithium cation, which in turn coordinates to and activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and lowering the activation barrier for hydride attack. numberanalytics.com

Lowering the reaction temperature is a common strategy to enhance selectivity, as it allows the reaction to more effectively discriminate between competing pathways with different activation energies. numberanalytics.com

Free Energy Profiles and Thermodynamic Feasibility

Computational and experimental studies have established the thermodynamic favorability of reactions involving LiAlH₄-THF complexes. The dissolution of LiAlH₄ in THF is not merely a physical process but involves the formation of stable solvated species.

Spectroscopic and computational investigations have shown that in THF solution, LiAlH₄ exists predominantly as contact ion pairs, where the lithium cation is coordinated by several THF molecules. bnl.govrsc.org Calculations indicate that a complex where three THF molecules coordinate the lithium ion is an energetically favorable species. bnl.govrsc.org

| Thermodynamic Parameter | Value | Reaction |

|---|---|---|

| Formation Enthalpy (ΔHf) | -40.4 kJ/mol H₂ | LiH + Al + 1.5H₂ + 4THF → LiAlH₄·4THF |

| Formation Entropy (ΔSf) | -132 J/(mol·K) | |

| Free Energy Change (ΔG) | -1.1 kJ/mol H₂ | LiH + Al + 1.5H₂ + 4THF ⇌ LiAlH₄·4THF (at 300 K) |

| Free Energy Difference | ~ -35 kJ/mol LiAlH₄ | LiAlH₄ (solid) → LiAlH₄·4THF (solution) |

The negative free energy change for the formation of the LiAlH₄·4THF adduct from LiH, Al, and H₂ demonstrates the thermodynamic feasibility of the reaction in THF under mild conditions (e.g., ~1 bar H₂ pressure at 300 K). bnl.gov In contrast, the direct hydrogenation to form solid LiAlH₄ would require thousands of bars of pressure. bnl.gov The stability of the THF-solvated complex, with a free energy approximately 35 kJ/mol lower than that of the unsolvated solid, is the thermodynamic driving force that makes LiAlH₄-THF an effective and accessible reducing agent. bnl.gov

Advanced Analytical and Spectroscopic Research Methodologies

Vibrational Spectroscopy (Infrared, Raman) for Solution and Solid-State Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of lithium aluminum hydride complexes. In tetrahydrofuran (B95107) (THF) solutions, the nature of the solute species is critical for understanding reaction mechanisms. electronicsandbooks.com

Studies combining experimental IR spectroscopy with quantum-classical simulations have been employed to investigate the structure of LiAlH₄ in ethereal solutions. electronicsandbooks.com The IR spectra of the aluminohydride anion, [AlH₄]⁻, can be measured directly in THF by using complexing agents to sequester the Li⁺ cation. electronicsandbooks.com This allows for the differentiation of spectral features corresponding to the "free" anion versus those of the ion pair, Li⁺[AlH₄]⁻.

Raman spectroscopy is particularly effective for studying the formation of the LiAlH₄-THF adduct. researchgate.netbnl.gov The intensity of the characteristic Al-H stretching mode in the Raman spectrum serves as a quantitative measure of the LiAlH₄ concentration during its formation. researchgate.net For pure solid LiAlH₄, strong Raman peaks are observed around 1760 cm⁻¹ and 1835 cm⁻¹, but in THF-solvated LiAlH₄, only the former peak is typically visible. researchgate.net Computational studies support these experimental findings, indicating that in THF solution, the dominant species are contact ion pairs where THF molecules are coordinated to the lithium ion. researchgate.netbnl.gov Specifically, a configuration where three THF molecules coordinate the lithium atom is determined to be a key species. researchgate.net

Table 1: Key Vibrational Modes for LiAlH₄ and its THF Complex

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method | State | Reference |

|---|---|---|---|---|

| Al-H Stretch | ~1760 | Raman | Solid / THF Solution | researchgate.net |

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Spectroscopy and X-ray Diffraction for Complex Characterization

X-ray-based techniques are indispensable for the definitive characterization of the solid-state structure and local atomic environment of lithium aluminum hydride complexes. X-ray Diffraction (XRD) is used to identify crystalline phases formed during synthesis and decomposition. bnl.gov For instance, XRD analysis can confirm the formation of crystalline LiAlH₄ after the desolvation of a LiAlH₄·4THF adduct.

X-ray Absorption Spectroscopy (XAS), including the Extended X-ray Absorption Fine Structure (EXAFS) region, provides critical information on the local atomic structure around a specific element. researchgate.netbnl.gov This technique has been used to determine the location and coordination environment of titanium catalysts used in the hydrogenation process to form LiAlH₄-THF. researchgate.netbnl.gov By analyzing the XAS data, researchers can understand how catalysts interact with the aluminum and hydride species, which is essential for optimizing reaction conditions for hydrogen storage applications. researchgate.netresearchgate.net

Computational modeling of the molecular structures of various adducts, such as THF–AlH₃, THF–LiH, and THF–LiAlH₄, complements the experimental X-ray data. researchgate.netbnl.gov These calculations show that in THF solution, the Li-Al distance in LiAlH₄ complexes is larger than in the gas phase, indicating significant polarization and stabilization of charge separation by the solvent. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Solution Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the species present in solutions of lithium aluminum hydride in THF. Both ⁷Li and ²⁷Al NMR are highly informative.

The ²⁷Al NMR spectrum of LiAlH₄ in deuterated THF (THF-d8) shows a characteristic quintet resulting from the coupling of the ²⁷Al nucleus (I=5/2) with the four equivalent hydride protons. The measured coupling constant, ¹J(²⁷Al-¹H), is approximately 174 Hz. researchgate.net The chemical shift, around 98-100 ppm relative to an AlCl₃ standard, is characteristic of the tetrahedral [AlH₄]⁻ anion. electronicsandbooks.comunit.no Studies have shown that the ²⁷Al chemical shift is nearly independent of the specific ether solvent used, suggesting the AlH₄ moiety is relatively consistent. researchgate.net However, the signal's line width is highly dependent on the solvent, concentration, and temperature, which provides insights into dynamic processes like intermolecular hydride exchange. researchgate.net

⁷Li NMR studies provide information about the solvation of the lithium cation. researchgate.net The chemical shift data from ⁷Li NMR indicate that the Li⁺ ion is strongly solvated by THF molecules. researchgate.netunit.no In THF, the oxygen atom binds strongly to the lithium ion, and it is understood that the lithium can be coordinated by up to four THF molecules, forming a stable solvated cation. bnl.gov This strong solvation prevents direct ion pairing between Li⁺ and [AlH₄]⁻, particularly at lower concentrations. unit.no

Table 2: NMR Parameters for LiAlH₄ in THF Solution

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |

|---|---|---|---|---|

| ²⁷Al | ~98-100 ppm | Quintet | ¹J(Al-H) ≈ 174 Hz | researchgate.net, electronicsandbooks.com, unit.no |

This table is interactive. Click on the headers to sort the data.

In-situ Monitoring Techniques for Reaction Intermediates and Pathways

Understanding the formation and decomposition pathways of LiAlH₄-THF requires real-time, in-situ monitoring. Spectroscopic techniques are frequently adapted for this purpose.

A unique approach involves using a microfluidic cell as a sample stage for in-situ Raman spectroscopy. researchgate.net This setup allows for the continuous monitoring of the Al-H stretching peak intensity, providing kinetic data on the rate of formation and yield of LiAlH₄ as a function of catalyst concentration or reaction time. researchgate.netbnl.gov Similarly, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the formation of Al-H species on catalyst surfaces, revealing that while a small amount of catalyst is necessary, excess catalyst can hinder the reaction. bnl.govresearchgate.net

In-situ NMR spectroscopy has also been successfully applied. unit.no By conducting the hydrogenation of LiH and catalyzed Al within a high-pressure NMR tube, both ²⁷Al and ⁷Li NMR spectra can be acquired as the reaction proceeds. unit.no This powerful technique confirmed that the THF-solvated LiAlH₄ adduct is formed directly and does not proceed through intermediate phases like Li₃AlH₆ under these conditions. unit.no The appearance of a single, growing resonance for [AlH₄]⁻ in the ²⁷Al spectrum and a corresponding signal in the ⁷Li spectrum provides direct evidence of the reaction pathway in the solvent. unit.no

Calorimetric and Thermal Analysis Techniques (DSC, TGA/MS) in Studying Complex Behavior

Calorimetric and thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with Mass Spectrometry (MS), are essential for characterizing the thermal stability and decomposition behavior of lithium aluminum hydride.

DSC studies on solid LiAlH₄ reveal a multi-stage decomposition process. wikipedia.org The first event, typically observed between 150-170 °C, is the melting of LiAlH₄, which appears as an endothermic peak in the DSC curve. wikipedia.orgresearchgate.net This melting is immediately followed by an exothermic decomposition into solid Li₃AlH₆, aluminum metal, and hydrogen gas. wikipedia.org A second decomposition step occurs at higher temperatures (around 200 °C), where Li₃AlH₆ breaks down into LiH and Al, releasing more hydrogen. wikipedia.org

TGA confirms these decomposition steps by measuring the mass loss associated with the release of hydrogen gas. researchgate.netresearchgate.net When TGA is coupled with a mass spectrometer (TGA/MS), the evolved gases can be identified in real-time, confirming that H₂ is the primary gas released. The presence of THF in the complex introduces additional thermal events. While THF is known to stabilize LiAlH₄ in solution, during thermal analysis of the solid material, the solvent is typically removed before the main decomposition stages. wikipedia.org If not fully removed, the volatilization of THF would be observed as a low-temperature endothermic event in DSC/TGA curves. The interaction between LiAlH₄ and residual THF solvent molecules upon heating can also lead to unusual oxidation behavior. researchgate.net

Table 3: Thermal Decomposition Stages of LiAlH₄

| Stage | Reaction | Temperature Range (°C) | Technique | Reference |

|---|---|---|---|---|

| Melting | LiAlH₄(s) → LiAlH₄(l) | 150 - 170 | DSC | wikipedia.org, researchgate.net |

| Stage 1 Decomp. | 3LiAlH₄(l) → Li₃AlH₆(s) + 2Al(s) + 3H₂(g) | 150 - 170 | DSC/TGA | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations on Molecular Structures and Reaction Pathways

Density Functional Theory (DFT) has been instrumental in elucidating the molecular structures and reaction pathways of lithium aluminum hydride (LiAlH₄) and its complexes with tetrahydrofuran (B95107) (THF). Computational studies have explored the various possible adducts that can form in a LiAlH₄/THF solution, including THF-AlH₃, THF-LiH, and THF-LiAlH₄. tdl.org These calculations help in determining the free energies of these species to identify the most dominant structures in solution. tdl.org

When LiAlH₄ is solvated by THF, it can form contact ion pairs. DFT calculations have shown that the coordination of THF molecules to the lithium ion is a key feature of these structures. tdl.org Specifically, a configuration where three THF molecules coordinate with the lithium in LiAlH₄ has been identified as a particularly stable contact ion pair. tdl.org As the distance between the lithium and aluminum atoms increases, more THF molecules can coordinate with the lithium ion. tdl.org For instance, a structure with four coordinated THF molecules can form a solvent-separated ion pair, but this is energetically less favorable than the three-THF coordinated contact ion pair. tdl.org

DFT has also been employed to study the hydride transfer mechanisms in reactions involving LiAlH₄. For example, in the reduction of formaldehyde, DFT calculations have revealed the geometry of the reactant, transition, and product states, both in a vacuum and in the presence of THF as a solvent. nii.ac.jpresearchgate.net These studies indicate that the formation of a complex where the lithium ion coordinates to the oxygen of the carbonyl group precedes the actual hydride transfer. nii.ac.jp The presence of THF as a solvent influences the structure and energy of the species involved in the reaction but does not fundamentally alter the charge transfer characteristics of the hydride transfer process. nii.ac.jpresearchgate.net

The effect of THF on the transition state geometry has also been a subject of DFT studies. For the reduction of formaldehyde by LiAlH₄, the transition state structure in THF involves a bidentate lithium coordinated to both an oxygen and a hydrogen, which differs from the tridentate structure observed in a vacuum. nii.ac.jp This highlights the significant role of the solvent in stabilizing charge separation during the reaction. nii.ac.jp

| Property | Value/Observation | Source |

| Dominant Species in THF | Contact ion pairs with three THF molecules coordinating the lithium | tdl.org |

| Coordination with Increasing Li-Al Distance | More THF molecules can coordinate with Li | tdl.org |

| Energetics of Solvent-Separated Ion Pairs | LiAlH₄·4THF is about 6.8 kcal/mol higher in free energy than LiAlH₄·3THF | tdl.org |

| Role of THF in Hydride Transfer | Affects structure and energy values, but not charge transfer characteristics | nii.ac.jpresearchgate.net |

| Transition State Structure in THF | Bidentate lithium coordination (to oxygen and hydrogen) | nii.ac.jp |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Solution-Phase Behavior

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying the behavior of molecules in solution, combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the solvent environment. Such simulations have been applied to investigate the structure and dissociation of LiAlH₄ in ethereal solutions like THF. acs.org

QM/MM simulations have been used to compute the infrared (IR) spectra of both associated (contact ion pairs) and dissociated LiAlH₄ species in solution. acs.org This allows for a direct comparison with experimental spectroscopic data to understand the nature of the solute species present. acs.org The results from these simulations are consistent with LiAlH₄ existing predominantly as contact ion pairs in ethereal solutions. acs.org

Furthermore, QM/MM simulations have been employed to calculate the free-energy profile for the dissociation process of LiAlH₄ in solution. acs.org These calculations revealed a single minimum in the free-energy profile, corresponding to a contact ion pair at a Li-Al separation distance of 3.0 Å. acs.org This theoretical finding reinforces the idea that the associated form of LiAlH₄ is the most stable species in these solvents. acs.org

| Simulation Type | Application | Finding | Source |

| Hybrid QM/MM | IR Spectra Calculation | Computed spectra for associated and dissociated LiAlH₄ species | acs.org |

| Hybrid QM/MM | Free-Energy Profile Calculation | A single minimum corresponding to a contact ion pair at a Li-Al distance of 3.0 Å | acs.org |

Free Energy Calculations of Complex Formation, Dissociation, and Reaction Barriers

Free energy calculations are crucial for understanding the thermodynamics and kinetics of chemical processes involving lithium aluminum hydride bis(tetrahydrofuran). These calculations provide insights into the stability of complexes, the likelihood of dissociation, and the energy barriers for reactions.

Computational studies have determined the free energies of various adducts of LiAlH₄ with THF. tdl.org For example, the free energy of a LiAlH₄·THF complex is only slightly higher (by 0.49 kcal/mol) than a LiAlH₄·3THF complex, indicating that multiple THF molecules readily coordinate. tdl.org The formation of solvent-separated ion pairs, such as LiAlH₄·4THF, is significantly less favorable, with an absolute free energy about 6.8 kcal/mol higher than the three-coordinate contact ion pair. tdl.org

The dissociation of LiAlH₄ in THF has also been investigated through free energy profiles. These profiles show a single minimum corresponding to the contact ion pair, suggesting that dissociation into free ions is not a spontaneous process under typical conditions. acs.org An experimental estimate for the dissociation constant in THF is 0.021 ± 0.002, while a computational value for a model dimethyl ether solvent was predicted to be 0.001. acs.org

| Process | Calculated Value/Observation | Source |

| Complex Formation | Free energy of LiAlH₄·THF is 0.49 kcal/mol higher than LiAlH₄·3THF | tdl.org |

| Dissociation | Dissociation constant in THF (experimental) is 0.021 ± 0.002 | acs.org |

| Reaction Barrier | Complex formation energy for LiAlH₄ and formaldehyde is -87.1 kJ/mol | nii.ac.jp |

Molecular Dynamics Simulations of Solvation and Reactivity

While specific molecular dynamics (MD) simulations focusing solely on lithium aluminum hydride bis(tetrahydrofuran) are not extensively detailed in the provided context, the principles of MD are applied in broader computational studies of LiAlH₄ in THF. Ab initio molecular dynamics (AIMD) simulations have been used to investigate the interactions between LiAlH₄ and its environment, particularly in contexts like nanoconfinement where interactions with host materials are crucial. researchgate.net

These simulations can reveal dynamic processes such as the decomposition of the hydride and its interaction with binding sites. researchgate.net For instance, AIMD calculations have shown strong interactions between LiAlH₄ and nitrogen binding sites in a carbon host, leading to hydride decomposition. researchgate.net While this is a specific application, it demonstrates the capability of MD simulations to probe the reactivity of LiAlH₄ in different environments.

In the context of solvation, QM/MM simulations, which often incorporate molecular dynamics, provide a picture of the solvent's role. The structure of LiAlH₄ in THF solution, as determined by QM/MM, points to a three-THF coordinated configuration as the most stable, which is a dynamic equilibrium. tdl.org

Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbital Theory)

The electronic structure and bonding in lithium aluminum hydride and its complexes are fundamental to understanding its reactivity. A charge density analysis along the reaction coordinate for the reduction of formaldehyde by LiAlH₄ has revealed the mechanism of hydride transfer. nii.ac.jpresearchgate.net This process involves a single electron transfer to the carbonyl carbon, followed by the formation of a bridged bond (Al-H-C), and finally, the hydrogen transfer is driven by electron transfer. nii.ac.jpresearchgate.net

The presence of THF as a solvent, while influencing the geometry and energy, does not alter these fundamental charge transfer characteristics. nii.ac.jpresearchgate.net The rate-determining step in the hydride transfer from LiAlH₄ has been proposed to be the one-electron transfer to the carbonyl carbon. nii.ac.jp

DFT calculations also provide insights into bond dissociation energies. For instance, in the context of nanoconfined LiAlH₄, DFT predicts a significantly reduced Al-H bond dissociation energy, which supports observed changes in reaction pathways. researchgate.net This is rationalized by the combined effects of nanoconfinement, adatom formation, and charge redistribution between the hydride and the host material. researchgate.net

| Analysis Method | Finding | Source |

| Charge Density Analysis | Hydride transfer involves single electron transfer, bridge bond formation, and electron-driven hydrogen transfer | nii.ac.jpresearchgate.net |

| Effect of THF on Electronic Structure | Does not alter the essential charge transfer mechanism | nii.ac.jpresearchgate.net |

| DFT on Bond Dissociation | Predicts reduced Al-H bond dissociation energy in nanoconfined LiAlH₄ | researchgate.net |

Specialized Applications and Novel Transformations in Academic Organic Synthesis Research

Development of Highly Selective Reducing Systems Utilizing THF Complexes

The coordination of tetrahydrofuran (B95107) (THF) to lithium aluminum hydride (LiAlH₄) modulates its reactivity, allowing for the development of highly selective reducing systems. This is particularly evident in the chemoselective reduction of one functional group in the presence of another. For instance, while LiAlH₄ is a powerful and often unselective reducing agent, its THF complex can exhibit greater control.

A notable example of this selectivity is the reduction of esters in the presence of amides. Generally, amides are readily reduced by LiAlH₄ to the corresponding amines. chemistrysteps.comquora.com However, by carefully controlling reaction conditions and utilizing the LiAlH₄-THF complex, it is possible to selectively reduce an ester to an alcohol while leaving an amide group intact within the same molecule. byjus.com This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present. One reported application of this methodology is in the total synthesis of the Daphniphyllum alkaloids, where a methyl ester was successfully reduced to an alcohol without affecting a nearby amide functionality. byjus.com

The choice of solvent and reaction temperature is paramount in achieving this selectivity. numberanalytics.comumich.edu THF, as a solvent, is preferred for its ability to solvate the lithium cation, which in turn can coordinate to the carbonyl oxygen of the substrate, activating it towards hydride attack. chemistrysteps.comstackexchange.com Lower temperatures often enhance selectivity by slowing down the reaction rate and allowing the more subtle differences in reactivity between functional groups to be exploited. numberanalytics.com

The following table summarizes the general chemoselectivity of LiAlH₄, which can be further refined by using the THF complex under specific conditions.

| Functional Group | Product of Reduction with LiAlH₄ |

| Aldehyde | Primary Alcohol |

| Ketone | Secondary Alcohol |

| Ester | Primary Alcohol |

| Carboxylic Acid | Primary Alcohol |

| Amide | Amine |

| Nitrile | Primary Amine |

| Epoxide | Alcohol |

| Alkyl Halide | Alkane |

| This table presents the general reactivity of LiAlH₄. Selectivity between these functional groups can be achieved by modifying the reagent and reaction conditions, such as through the use of its THF complex. quora.combyjus.comnumberanalytics.commasterorganicchemistry.com |

Strategies for Asymmetric Induction and Diastereoselective Control in Reductions

The THF complex of LiAlH₄ serves as a versatile platform for achieving stereocontrol in reduction reactions, a critical aspect of modern organic synthesis. Strategies for both asymmetric induction in the reduction of prochiral substrates and diastereoselective control in the reduction of chiral molecules have been extensively investigated.

Asymmetric Induction:

The enantioselective reduction of prochiral ketones to chiral secondary alcohols can be achieved by modifying LiAlH₄-THF with chiral ligands, typically chiral alcohols or amines. wikipedia.orguwindsor.ca These modified reagents, often referred to as "chiral hydride reagents," create a chiral environment around the hydride source, leading to preferential attack on one of the two enantiotopic faces of the carbonyl group.

A well-known example is the use of BINAL-H reagents, which are prepared from the reaction of LiAlH₄ with (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and an alcohol. uwindsor.ca These reagents have demonstrated high enantioselectivity in the reduction of a variety of ketones, particularly those bearing a π-system on one side of the carbonyl. uwindsor.ca The stereochemical outcome is often predictable, with the (S)-BINAL-H reagent typically affording the (S)-alcohol. uwindsor.ca

| Chiral Modifier | Ketone Substrate | Enantiomeric Excess (e.e.) |

| (S)-1,1'-bi-2-naphthol (BINOL) | Acetophenone | High |

| Chiral Amino Alcohols | Various Prochiral Ketones | Moderate to High |

| This table provides a general overview of the enantioselectivities that can be achieved. The actual e.e. is highly dependent on the specific substrate, chiral ligand, and reaction conditions. |

Diastereoselective Control:

In the reduction of chiral molecules containing a carbonyl group, the inherent chirality of the substrate can direct the approach of the hydride reagent, leading to the preferential formation of one diastereomer over another. The use of LiAlH₄-THF in these reductions allows for fine-tuning of this diastereoselectivity.

A key strategy for achieving high diastereoselectivity is through chelation control, particularly in the reduction of β-hydroxy ketones. youtube.comresearchgate.net In these substrates, the lithium ion of the LiAlH₄-THF complex can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid, six-membered cyclic intermediate. youtube.com This chelation locks the conformation of the molecule, and the hydride is delivered from the less sterically hindered face of the carbonyl, leading to a predictable diastereomeric outcome. This approach is instrumental in the synthesis of 1,3-diols with specific relative stereochemistry, a common motif in many natural products. youtube.com

Investigation of Catalytic Enhancements and Additives in LiAlH₄-THF Reductions

The reactivity and selectivity of LiAlH₄-THF reductions can be significantly enhanced and modified through the use of catalytic additives, particularly Lewis acids. These additives can activate the substrate, alter the nature of the hydride reagent, or facilitate alternative reaction pathways.

The addition of a Lewis acid, such as a titanium or niobium salt, can dramatically influence the outcome of a reduction. For example, the combination of LiAlH₄ and titanium tetrachloride (TiCl₄) in THF creates a highly effective system for the rapid reduction of sulfones to sulfides. rsc.orgrsc.orgpsu.edu This transformation is otherwise challenging with LiAlH₄ alone, which typically requires harsh conditions and gives low yields. psu.edu The active reducing species in this system is believed to be a low-valent titanium species generated in situ. rsc.org

Similarly, the addition of niobium(V) chloride has been shown to catalyze the reduction of trifluoromethyl arenes to the corresponding toluene (B28343) derivatives using LiAlH₄ in THF. udel.edu This provides a valuable method for the defluorination of these otherwise stable compounds.

The lithium cation (Li⁺) itself plays a crucial role as a Lewis acid in these reductions. chemistrysteps.comstackexchange.com It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack. chemistrysteps.comstackexchange.com This Lewis acidic character of the counterion is one reason for the higher reactivity of LiAlH₄ compared to sodium borohydride. masterorganicchemistry.com

Recent research has also explored the use of LiAlH₄-THF in a catalytic capacity for reactions such as imine hydrogenation. rsc.org In these systems, LiAlH₄, in conjunction with a suitable co-catalyst or under specific conditions, can facilitate the addition of molecular hydrogen (H₂) to imines, regenerating the active hydride species and allowing for a catalytic cycle. rsc.org

| Additive/Catalyst | Substrate | Transformation |

| Titanium tetrachloride (TiCl₄) | Sulfones | Reduction to Sulfides |

| Niobium(V) chloride (NbCl₅) | Trifluoromethyl arenes | Reduction to Toluenes |

| Lewis Acids (general) | Carbonyl compounds | Activation and rate enhancement |

| This table highlights some examples of how additives can expand the synthetic utility of LiAlH₄-THF reductions. |

Exploration of Non-Traditional or Specialized LiAlH₄-Mediated Transformations

Beyond its conventional role in reducing carbonyl compounds and other common functional groups, LiAlH₄-THF is a versatile reagent capable of mediating a range of non-traditional and specialized transformations. These include the reduction of less common functional groups and the initiation of ring-opening and rearrangement reactions.

One such specialized application is the reduction of organophosphorus compounds. For instance, phosphine (B1218219) oxides can be efficiently reduced to the corresponding phosphines using a two-step procedure involving methylation with a reagent like methyl triflate, followed by reduction with LiAlH₄ in THF. nih.gov This method is particularly valuable as it proceeds with inversion of configuration at the phosphorus center, allowing for the stereospecific synthesis of chiral phosphines. nih.gov

The cleavage of ethers and epoxides is another important, albeit less common, application of LiAlH₄-THF. While ethers are generally stable to LiAlH₄, under forcing conditions or with the addition of Lewis acids, they can be cleaved. quora.com Epoxides, on the other hand, are readily opened by LiAlH₄-THF. stackexchange.commasterorganicchemistry.com The hydride attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2-type reaction, yielding an alcohol after workup. stackexchange.com

Furthermore, LiAlH₄-THF has been employed in the reduction of organosulfur compounds. As previously mentioned, the combination of LiAlH₄ with titanium tetrachloride provides a potent system for the reduction of sulfones to sulfides. rsc.orgrsc.orgpsu.edu This method is significantly more efficient than using LiAlH₄ alone.

The reagent can also be used to reduce alkyl halides to the corresponding alkanes, with the reactivity order being I > Br > Cl > F. masterorganicchemistry.com This provides a method for the dehalogenation of organic molecules.

Role in the Synthesis of Complex Molecular Architectures and Natural Products (Methodological Focus)

The reliability and power of LiAlH₄-THF as a reducing agent have made it an indispensable tool in the total synthesis of complex molecular architectures and natural products. Its methodological importance often lies in its ability to effect challenging reductions or to do so with a high degree of chemo- or stereoselectivity that is critical for the success of a multi-step synthesis.

Reserpine (B192253): In the classic total synthesis of reserpine by R.B. Woodward, LiAlH₄ was used to reduce an amide to an amine. synarchive.com This was a crucial step in the construction of the intricate pentacyclic core of the molecule. The choice of LiAlH₄ was dictated by its ability to reduce the robust amide functional group, a transformation that many other reducing agents cannot achieve. chemistrysteps.com

Strychnine: The total synthesis of strychnine, another landmark achievement in organic chemistry, also featured a key reduction step using LiAlH₄. In the Woodward synthesis, a nitrile was reduced to a primary amine, which was a pivotal intermediate in the assembly of the complex ring system. wikipedia.org The high reactivity of LiAlH₄ was necessary to achieve this transformation efficiently.

Taxol: The synthesis of the complex anticancer drug Taxol has been the subject of intense research, with numerous synthetic routes developed. Several of these syntheses have employed LiAlH₄ to reduce carbonyl functionalities at various stages of the synthesis. numberanalytics.com The methodological choice of LiAlH₄ in these instances often relates to its power to reduce sterically hindered carbonyl groups or to achieve specific stereochemical outcomes that are essential for the construction of the complex taxane (B156437) skeleton.

In the context of these complex syntheses, the decision to use LiAlH₄-THF is not merely about its reducing power but also about its compatibility with other functional groups in the molecule and its ability to be integrated into a long and intricate synthetic sequence. The predictability and well-understood nature of its reactivity make it a reliable choice for critical transformations where failure is not an option.

Historical Perspectives and Future Research Trajectories

Evolution of Academic Understanding and Application of Lithium Aluminum Hydride-Tetrahydrofuran Complexes

The scientific journey of Lithium Aluminum Hydride (LiAlH₄) began with its discovery in 1947 by Finholt, Bond, and Schlesinger. wikipedia.org This discovery marked the introduction of a potent and versatile reducing agent to the field of organic synthesis. wikipedia.orgsciencemadness.org Initially, its utility was demonstrated for the reduction of a wide array of functional groups, including esters, carboxylic acids, and amides. wikipedia.orgyoutube.com

The use of ethereal solvents was quickly identified as crucial for conducting reactions with LiAlH₄. wikipedia.orgscientificupdate.com While soluble in several ethers, Tetrahydrofuran (B95107) (THF) emerged as a preferred solvent, despite LiAlH₄ having a lower solubility in it compared to diethyl ether. wikipedia.orgscientificupdate.com The reason for this preference lies in the enhanced stability of the LiAlH₄-THF complex, which mitigates the spontaneous decomposition that can occur with catalytic impurities present. wikipedia.org Commercial preparations of LiAlH₄ are now commonly available as solutions in THF or as solid pellets designed for easy dissolution. scientificupdate.com

Early applications focused on its broad reactivity in small-molecule synthesis. youtube.commasterorganicchemistry.com The complex in THF is capable of reducing most polar functional groups, a property that made it an indispensable tool in academic and industrial laboratories. scientificupdate.com For instance, it is effectively used to convert esters, carboxylic acids, acyl chlorides, aldehydes, and ketones into their corresponding alcohols, and amides and nitriles into amines. wikipedia.orgmasterorganicchemistry.comyoutube.com

Over time, the understanding of the LiAlH₄-THF system evolved from a simple solution to a complex equilibrium of solvated species. Research has shown that LiAlH₄ in THF exists as an aluminum complex. scientificupdate.com Computational and spectroscopic studies have further elucidated the nature of these complexes, identifying various possible adducts such as THF–AlH₃, THF–LiH, and THF–LiAlH₄. rsc.orgresearchgate.net The dominant species in solution have been determined to be contact ion pairs where lithium is coordinated by three THF molecules. rsc.orgresearchgate.net This understanding of the solution structure is critical for explaining its reactivity and stability.

More recent research has expanded the application of LiAlH₄-THF beyond traditional organic reductions into materials science and energy storage. A significant area of investigation is its use as a hydrogen storage material, owing to its high hydrogen capacity. bnl.gov A key challenge in this application is the regeneration of LiAlH₄ from its dehydrogenated products, LiH and Al. bnl.gov A breakthrough in this area was the demonstration of a low-energy regeneration route where LiH and titanium-catalyzed Al are hydrogenated in a THF slurry to form the adduct LiAlH₄·4THF. bnl.gov This process is reversible at near-ambient conditions, highlighting a major advancement in making LiAlH₄ a viable hydrogen storage medium. bnl.gov Furthermore, the use of LiAlH₄-THF solutions has been pivotal in novel synthetic methodologies, such as the bottom-up synthesis of nanoscale LiAlH₄ particles for improved hydrogen release kinetics. mdpi.com

| Property | Diethyl Ether | Tetrahydrofuran (THF) |

| Solubility of LiAlH₄ | 39g / 100ml | 15g / 100ml |

| Complex Stability | Less Stable | More Stable |

| Common Usage | Laboratory-scale reactions | Preferred for stability, large-scale reactions |